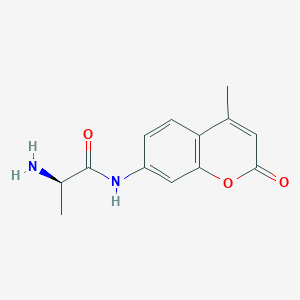

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide

Description

Properties

IUPAC Name |

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7-5-12(16)18-11-6-9(3-4-10(7)11)15-13(17)8(2)14/h3-6,8H,14H2,1-2H3,(H,15,17)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWSOXHMIRLSLKT-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-oxochromene and ®-2-aminopropanoic acid.

Condensation Reaction: The 4-methyl-2-oxochromene is reacted with ®-2-aminopropanoic acid in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC), to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide.

Industrial Production Methods

In an industrial setting, the production of (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide may involve:

Large-Scale Reactors: The condensation reaction is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time.

Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are used to ensure the purity and quality of the final product.

Quality Control: Rigorous quality control measures are implemented to monitor the consistency and purity of the compound throughout the production process.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles to form substituted products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted amides or other functionalized derivatives.

Scientific Research Applications

The applications of (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid are potentially diverse, particularly in pharmaceutical research. This compound combines an amino acid derivative with a chromenone moiety and trifluoroacetic acid, suggesting potential biological and pharmacological activities. Chromenones are known for their diverse roles in medicinal chemistry, including anti-inflammatory, antioxidant, and anticancer properties. The trifluoroacetic acid component can enhance the compound's solubility and stability in various solvents, which is beneficial for its application in biological systems.

Potential Therapeutic Applications

Research indicates that (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid may have therapeutic applications. Compounds with similar structures have been associated with:

- Antioxidant Activity: Chromenone derivatives often exhibit antioxidant properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects: These compounds may inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.

- Anticancer Properties: Some studies suggest that chromenones can induce apoptosis in cancer cells through various mechanisms.

Synthesis and Interaction Studies

The synthesis of (2R)-2-Amino-N-(4-methyl-2-oxo-chromen-7-yl)propanamide; 2,2,2-trifluoroacetic acid involves multiple steps, each requiring careful optimization to ensure high yields and purity of the final product. Interaction studies are crucial for understanding how this compound interacts with biological targets, helping to elucidate its mechanism of action and therapeutic potential. These studies typically involve:

- Binding assays

- Cellular assays

- In vivo studies

Mechanism of Action

The mechanism of action of (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.

Receptor Binding: Binding to specific receptors on cell surfaces to modulate cellular signaling pathways.

Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and related coumarin-based amides:

Biological Activity

(2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide, a derivative of the chromenone family, has attracted significant attention for its potential biological activities. This compound combines an amino acid structure with a chromenone moiety, which is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C15H15F3N2O5

- Molecular Weight : 360.28 g/mol

- IUPAC Name : (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide

The compound features a chromenone structure that is integral to its biological activity. The trifluoroacetate component enhances solubility and stability in biological systems, making it suitable for various applications.

Research indicates that (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide interacts with multiple biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which help protect cells from oxidative stress. This is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests its potential use in treating inflammatory diseases.

- Anticancer Properties : Similar chromenone derivatives have been reported to induce apoptosis in cancer cells through various mechanisms. The specific pathways involved are still under investigation but may include the modulation of cell cycle regulators and apoptotic factors.

Synthesis

The synthesis of (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide typically involves:

- Starting Materials : 7-amino-4-methyl coumarin and acyl chlorides.

- Reaction Conditions : Basic conditions are employed to facilitate the formation of the amide bond.

- Purification Techniques : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm purity and structure.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Protects cells from oxidative stress | |

| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production | |

| Anticancer | Induces apoptosis in cancer cells |

Case Studies

-

Anti-inflammatory Study :

- A study conducted on macrophage cell lines demonstrated that treatment with (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide resulted in a significant reduction in pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.

-

Anticancer Efficacy :

- In vitro studies showed that compounds with similar structures can induce apoptosis in various cancer cell lines, suggesting a promising avenue for cancer therapy.

- Mechanistic Insights :

Q & A

Q. What are the recommended synthetic routes for (2R)-2-amino-N-(4-methyl-2-oxochromen-7-yl)propanamide, and how can reaction conditions be optimized?

The synthesis typically involves coupling 7-amino-4-methylcoumarin with a chiral amino acid derivative. A base-mediated reaction (e.g., potassium carbonate in acetone or ethanol under reflux) is commonly used to form the amide bond. For enantiomeric purity, chiral resolution techniques or asymmetric synthesis protocols should be employed. Monitoring reaction progress via TLC or HPLC ensures optimal yield (70–85%) .

Q. How can the molecular conformation and crystallographic parameters of this compound be determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystallize the compound in a suitable solvent (e.g., ethanol/water mixtures), and collect data using a diffractometer (Cu-Kα radiation, λ = 1.54178 Å). Refinement with SHELXL (space group P1 for triclinic systems) provides bond lengths, angles, and torsion angles. For example, the coumarin core typically shows a planar structure with a dihedral angle <5° relative to the propanamide group .

Q. What analytical methods are critical for characterizing purity and stereochemistry?

- Chiral HPLC : Use a Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phases to confirm enantiomeric excess (>98%).

- NMR : ¹H/¹³C NMR in DMSO-d6 resolves the 4-methylcoumarin protons (δ 6.8–7.5 ppm) and the chiral α-amino proton (δ 3.1–3.3 ppm, doublet).

- Mass Spectrometry : ESI-MS ([M+H]+ at m/z 275.1) confirms molecular weight .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

Screen for antimicrobial or enzyme-inhibitory activity using:

- MIC assays against Gram-positive/negative bacteria.

- Fluorescence-based protease assays (coumarin derivatives fluoresce upon cleavage).

- DPPH radical scavenging to assess antioxidant potential. Compare results with structurally similar compounds (e.g., halogenated analogs show enhanced bioactivity) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Systematically modify substituents:

- Coumarin ring : Introduce electron-withdrawing groups (e.g., Cl, NO2) at C-3/C-4 to enhance electrophilic interactions.

- Propanamide side chain : Replace the methyl group with bulkier alkyl chains to improve target binding. Use molecular docking (AutoDock Vina) to predict binding affinities to targets like trypsin or COX-2. Validate with in vitro assays and correlate with logP values (2.5–3.2) for solubility considerations .

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

The compound’s flexibility (rotatable bonds in the propanamide chain) and hygroscopicity complicate crystallization. Strategies:

- Use mixed solvents (e.g., DCM/hexane) for slow evaporation.

- Add seeding crystals from analogous structures (e.g., brominated derivatives).

- For twinned crystals, apply SHELXL’s TWIN/BASF commands during refinement .

Q. How should researchers handle discrepancies in biological activity data across studies?

- Orthogonal assays : Confirm enzyme inhibition via both fluorescence and calorimetry.

- Batch variability : Characterize impurities (<0.5% by HPLC) from synthesis intermediates.

- Statistical rigor : Use ANOVA with post-hoc tests (p<0.05) to compare IC50 values. For example, inconsistent antioxidant activity may stem from assay interference by the coumarin fluorophore .

Q. What strategies are effective for stabilizing labile intermediates during synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.